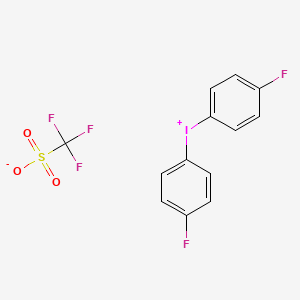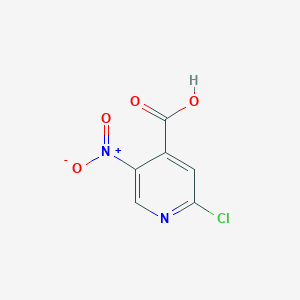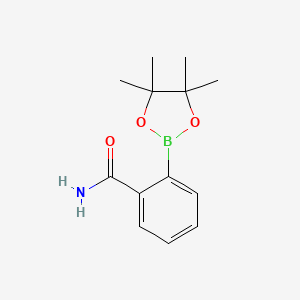
Bis(4-fluorophenyl)iodonium Trifluoromethanesulfonate
説明
Bis(4-fluorophenyl)iodonium trifluoromethanesulfonate, also known as (p-F-Ph)2IOTf, is a chemical compound with the molecular formula C13H8F5IO3S . It appears as a white to off-white crystalline powder .
Molecular Structure Analysis
The molecular weight of Bis(4-fluorophenyl)iodonium trifluoromethanesulfonate is 466.16 g/mol . The SMILES string representation is FC1=CC=C([I+]C2=CC=C(F)C=C2)C=C1.O=S([O-])(C(F)(F)F)=O . The InChI Key is HTFNIUDXMGKTQK-UHFFFAOYSA-M .Physical And Chemical Properties Analysis
Bis(4-fluorophenyl)iodonium trifluoromethanesulfonate is a white to off-white crystalline powder . It is stable for at least 2 years after receipt when stored at -20°C .科学的研究の応用
Radiosynthesis Precursor
Bis(4-fluorophenyl)iodonium trifluoromethanesulfonate is utilized in the radiosynthesis of 4-[¹⁸F]fluorophenol, an intermediate compound for constructing more complex molecules with a 4-[¹⁸F]fluorophenoxy moiety. It has shown effectiveness as a labeling precursor in the no-carrier-added form of this compound (Helfer et al., 2013).
Synthesis of Oxazoles
In the presence of trifluoromethanesulfonic acid, iodosobenzene effectively catalyzes the reactions of dicarbonyl and monocarbonyl compounds with nitriles. This process results in the formation of 2,4-disubstituted and 2,4,5-trisubstituted oxazole in a single step under mild conditions (Saito et al., 2012).
Ionic Liquids Studies
This compound is also significant in studies involving ionic liquids. Investigations focus on the volumetric mass density and dynamic viscosity of ionic liquids containing various anions, including trifluoromethanesulfonate. These studies aid in validating force field models for use in molecular dynamics simulations of ionic liquids (Gouveia et al., 2017).
Proton Exchange Membranes
Research has also been conducted on the synthesis of fluorinated sulfonated poly(arylene ether) copolymers using Bis(4-fluorophenyl)iodonium trifluoromethanesulfonate. These materials are studied for their potential as proton exchange membranes in fuel cells, with a focus on their ion exchange capacity, mechanical stability, and thermal stability (Kim et al., 2020).
Advanced Material Synthesis
Additionally, it has been used in the synthesis of poly(arylene ether)s containing pendant superacid groups for fuel cell applications. These materials exhibit high proton conductivities and are promising for use in advanced material applications (Mikami et al., 2010).
Self-Healing Elastomers
The compound plays a role in the design of self-healing poly(urea–urethane) elastomers, utilizing aromatic disulfide metathesis, a dynamic covalent chemistry that occurs at room temperature. These materials show significant potential in various industrial applications due to their self-healingproperties (Rekondo et al., 2014).
Proton Exchange Membranes for Fuel Cells
Research includes the development of sulfonated poly(aryl ether sulfone) membranes containing Bis(4-fluorophenyl)iodonium trifluoromethanesulfonate. These membranes are investigated for their application in medium-high temperature fuel cells, focusing on their proton conductivity and stability (Xu et al., 2013).
Polymer Electrolyte Membranes
The chemical is also pivotal in the synthesis of polymer electrolyte membranes. These membranes are explored for their potential in improving fuel cell performance, with a focus on their ion conductivity and thermal stability (Yoo et al., 2016).
Safety and Hazards
Bis(4-fluorophenyl)iodonium trifluoromethanesulfonate can cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include washing skin thoroughly after handling . It is classified with the signal word “Warning” and is not considered dangerous goods for transportation .
作用機序
Target of Action
Bis(4-fluorophenyl)iodonium trifluoromethanesulfonate is a versatile reagent used in organic synthesis. Its primary targets are various organic compounds that undergo oxidation reactions .
Mode of Action
This compound acts as an oxidant, facilitating various organic reactions . It interacts with its targets by accepting electrons, thereby oxidizing the target molecules .
Biochemical Pathways
The exact biochemical pathways affected by Bis(4-fluorophenyl)iodonium trifluoromethanesulfonate depend on the specific reaction it is used in. It is often used in reactions such as thiol alkylation and olefin cyclization .
Result of Action
The result of Bis(4-fluorophenyl)iodonium trifluoromethanesulfonate’s action is the facilitation of various organic reactions, leading to the synthesis of new organic compounds .
Action Environment
The action of Bis(4-fluorophenyl)iodonium trifluoromethanesulfonate can be influenced by various environmental factors such as temperature, pH, and the presence of other reagents . It is a stable compound under normal conditions .
特性
IUPAC Name |
bis(4-fluorophenyl)iodanium;trifluoromethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F2I.CHF3O3S/c13-9-1-5-11(6-2-9)15-12-7-3-10(14)4-8-12;2-1(3,4)8(5,6)7/h1-8H;(H,5,6,7)/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTFNIUDXMGKTQK-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1F)[I+]C2=CC=C(C=C2)F.C(F)(F)(F)S(=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F5IO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(4-fluorophenyl)iodonium Trifluoromethanesulfonate | |
CAS RN |
732306-64-8 | |
| Record name | Bis(4-fluorophenyl)iodonium Trifluoromethanesulfonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2,3,4,5-tetrahydro-1H-benzo[b]azepin-8-amine](/img/structure/B1356895.png)










